molecular formula C5H11BrO2 B085933 1-Bromo-2,2-dimethoxypropane CAS No. 126-38-5

1-Bromo-2,2-dimethoxypropane

Cat. No.: B085933
CAS No.: 126-38-5
M. Wt: 183.04 g/mol
InChI Key: SGTITUFGCGGICE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Bromo-2,2-dimethoxypropane can be synthesized through a two-step process :

  • Bromination Reaction:

      Reactants: Acetone and bromine.

      Solvent: Dichloromethane.

      Conditions: The reaction is carried out at a temperature of 65-75°C for 11-13 hours.

      Product: 1-Bromoacetone.

  • Protection Reaction:

      Reactants: 1-Bromoacetone, methanol, trimethyl orthoformate, and concentrated hydrochloric acid.

      Conditions: The reaction is conducted for 2-3 hours.

      Product: this compound.

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but may involve optimization for higher yields and purity. The use of hazardous reagents like phosphorus tribromide and concentrated sulfuric acid is minimized to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions:

1-Bromo-2,2-dimethoxypropane primarily undergoes substitution reactions due to the presence of the bromine atom .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.

    Conditions: Reactions are usually conducted at room temperature or slightly elevated temperatures.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-2,2-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTITUFGCGGICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155036
Record name 1-Bromo-2,2-dimethoxypropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-38-5
Record name 1-Bromo-2,2-dimethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,2-dimethoxypropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,2-dimethoxypropane
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Record name 1-Bromo-2,2-dimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-Bromo-2,2-dimethoxypropane in the context of the discussed research?

A1: this compound serves as a precursor for the synthesis of 2-Methoxyallyl Bromide []. It undergoes pyrolysis in the presence of diisopropylethylammonium tosylate, yielding a mixture primarily composed of 2-Methoxyallyl Bromide, along with 1-bromo-2-methoxypropene, and unreacted starting material []. This mixture is then utilized in various synthetic applications.

Q2: Are there any challenges associated with using this compound as a starting material?

A2: Yes, the research mentions that this compound's tendency to polymerize limits the scale of its pyrolysis to approximately 30 grams or less []. This limitation necessitates careful consideration of reaction scale and potentially impacts the overall efficiency of synthesizing the desired 2-Methoxyallyl Bromide.

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